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Cerium(IV) stannate

Cat. No.: B13830071
M. Wt: 326.86 g/mol
InChI Key: PVUDVTXTOKDSKW-UHFFFAOYSA-J
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Description

Contextualization within Advanced Materials Science and Inorganic Chemistry Research

Cerium(IV) stannate (CeSnO₄) is a notable compound within the fields of advanced materials science and inorganic chemistry. Its significance stems from the unique combination of properties derived from its constituent elements, cerium and tin. In advanced materials science, research into cerium-based compounds is driven by the versatile oxidation states of cerium (Ce³⁺ and Ce⁴⁺), which are crucial for applications in catalysis, fuel cells, and as polishing agents. stanfordmaterials.comsamaterials.comsrce.hr Cerium(IV) oxide (CeO₂), or ceria, is a well-studied material known for its high oxygen storage capacity and thermal stability, making it a key component in catalytic converters and solid oxide fuel cells. srce.hrwikipedia.org

Stannates, which are compounds containing tin, are investigated for their diverse electrical and optical properties. For instance, sodium stannate is utilized in electroplating, alloy manufacturing, and as a precursor for flame retardants. rasayanjournal.co.in The combination of cerium and tin into a single crystalline structure, such as in this compound, offers the potential for novel functionalities and enhanced performance in various applications. The exploration of such mixed metal oxides is a significant area of inorganic chemistry, focusing on the synthesis of new materials with tailored properties. The study of this compound and related systems, like cerium-doped strontium stannate, contributes to the fundamental understanding of structure-property relationships in complex oxide materials. iaea.orgaip.org

Historical Perspective on Stannate and Cerium Oxide Research Relevant to this compound

The historical development of research relevant to this compound is rooted in the separate but converging studies of stannates and cerium oxides. Research into cerium compounds dates back to the early 19th century with the discovery of cerium in its oxide form in 1803. samaterials.com Cerium oxide's utility as a polishing agent for glass was an early application. samaterials.com Over the 20th and into the 21st century, the focus expanded dramatically, particularly with the advent of nanotechnology. The recognition of ceria's catalytic activity and its ability to facilitate redox reactions, due to the Ce⁴⁺/Ce³⁺ couple, led to its widespread use in automotive catalytic converters to reduce harmful emissions. stanfordmaterials.comsrce.hrrsc.org

The study of stannates has a similarly rich history, with compounds like sodium stannate being used in various industrial processes for many years. rasayanjournal.co.in The development of advanced analytical techniques, such as X-ray diffraction and various spectroscopies, allowed for a deeper understanding of the crystal structures and properties of stannate compounds. For example, studies on cerium-doped strontium stannate have utilized X-ray diffraction to confirm the orthorhombic perovskite structure and have investigated its dielectric and electrical properties. iaea.orgaip.org The synthesis of pyrochlore-structured lanthanide stannates, including those of cerium, represents a more recent area of investigation, driven by the potential for applications in areas like gas sensing. researchgate.netresearchgate.net The convergence of these two fields of research has paved the way for the targeted synthesis and characterization of complex materials like this compound, aiming to harness the synergistic effects of both cerium and tin oxides.

Scope and Significance of Academic Inquiry into this compound Systems

Academic inquiry into this compound systems is broad and encompasses fundamental synthesis, structural characterization, and the exploration of a wide range of potential applications. Researchers are actively investigating various methods to synthesize cerium stannate, including solid-state reactions and co-precipitation techniques, to control the material's properties such as particle size and phase purity. iaea.orgresearchgate.net A significant focus of this research is the characterization of the material's structural, optical, and electrical properties.

The significance of this research lies in the potential for this compound to be a highly functional material. For example, pyrochlore (B1171951) cerium stannate (Ce₂Sn₂O₇) has been investigated for its high sensitivity in detecting nitrogen dioxide (NO₂) gas at room temperature. researchgate.net Furthermore, cerium-doped stannates are being explored for their luminescent properties. For instance, cerium-doped strontium stannate has been shown to exhibit intense green emission, making it a candidate for phosphors in lighting and display technologies. nih.gov The ability to tune the properties of these materials through doping and control of synthesis parameters opens up a wide array of possibilities for creating advanced materials for environmental sensing, energy applications, and electronics. iaea.orgaip.org The ongoing research into this compound systems is a testament to the continued drive within materials science to discover and optimize new materials with enhanced functionalities.

Research Findings on Cerium Stannate and Related Compounds

Table 1: Properties of Cerium-Doped Strontium Stannate (SrSn₁₋ₓCeₓO₃)
Cerium Doping (x)Crystal StructureExperimental Density (%)Dielectric BehaviorElectrical Conductivity
0.00Orthorhombic Perovskite87.9Low-frequency dielectric dispersion at higher temperatures; weak dielectric anomaly around 250°C. iaea.orgDC conductivity is several orders of magnitude lower than AC conductivity in the lower temperature region. iaea.org
0.01Orthorhombic Perovskite72.6
0.02Orthorhombic Perovskite70.6
0.04Orthorhombic Perovskite66.5
Table 2: Luminescent Properties of Cerium-Doped Strontium Stannate (Ce³⁺-doped SrSnO₃)
PropertyObservation
EmissionIntense green emission with a broad band. nih.gov
TransitionOriginates from the 5d¹ → 4f¹ transition of cerium. nih.gov
Thermoluminescence (after beta-irradiation)Two broad peaks centered at ~127°C and ~245°C. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula CeH4O4Sn B13830071 Cerium(IV) stannate

Properties

Molecular Formula

CeH4O4Sn

Molecular Weight

326.86 g/mol

InChI

InChI=1S/Ce.4H2O.Sn/h;4*1H2;/q+4;;;;;/p-4

InChI Key

PVUDVTXTOKDSKW-UHFFFAOYSA-J

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[Sn].[Ce+4]

Origin of Product

United States

Synthesis Methodologies for Cerium Iv Stannate Materials

Solid-State Reaction Routes for Cerium(IV) Stannate Fabrication

Solid-state reactions involve the thermal treatment of solid precursors to induce a chemical reaction and form the desired compound. This approach is a traditional and straightforward method for producing ceramic materials.

Conventional High-Temperature Synthesis Protocols

Conventional solid-state synthesis is a widely used method for producing multicomponent oxides. The process generally involves intimately mixing powdered precursors, such as cerium oxide (CeO₂) and tin(IV) oxide (SnO₂), and calcining the mixture at high temperatures for extended periods. acs.org This high-temperature treatment provides the necessary energy to overcome the activation barrier for the diffusion of ions between the solid particles, leading to the formation of the new this compound phase.

The synthesis of perovskite-type stannates via this route often requires reaction temperatures between 1100°C and 1400°C and prolonged reaction times. acs.org However, such high temperatures can lead to products with low surface area, broad particle size distribution, and potential impurities from unreacted starting materials. acs.org For stannates involving more volatile components, like zinc stannate, high temperatures can cause material loss and the formation of multiple products. core.ac.uk While specific protocols for this compound are less commonly detailed, the general methodology for other stannates, such as calcium stannate, involves preparing the material at calcination temperatures of 400°C or higher using precursors like SnCl₄·5H₂O and a calcium source.

Table 1: General Parameters for Conventional Solid-State Synthesis of Stannates

ParameterTypical Range/ValueNotesReference
PrecursorsMetal Oxides (e.g., CeO₂, SnO₂), Carbonates, or ChloridesStoichiometric mixtures of the respective metal oxides are common starting materials. core.ac.uk
Calcination Temperature>1000 °CCan be lower depending on the reactivity of precursors, but generally high temperatures are required. acs.orgcore.ac.uk
Reaction TimeSeveral hours to daysOften involves intermediate grinding steps to ensure homogeneity. acs.org
Product CharacteristicsLarge, agglomerated particles with low surface area.The high-energy process promotes grain growth. acs.org

Mechanochemical Activation Approaches

Mechanochemical activation is an alternative solid-state method that utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions. nih.gov This technique can lower the required calcination temperature and time by increasing the reactivity of the precursors through the creation of defects and a reduction in particle size. acs.orgmdpi.com

The process involves milling a mixture of precursor materials, such as metal acetates, for a set duration. acs.org For instance, the synthesis of zinc orthostannate has been achieved by milling zinc and tin acetates, followed by a significantly reduced sintering temperature of 850°C. acs.org The mechanical force initiates the reaction or creates highly reactive, amorphous precursor phases that transform into the crystalline product upon subsequent, lower-temperature annealing. mdpi.commdpi.com This method can also be used to synthesize complex oxides directly during milling. For example, milling hydrated TiO₂ and Mg(OH)₂ can yield magnesium titanate after subsequent heating at a lower temperature than required by conventional methods. mdpi.com This approach offers an energy-efficient and environmentally friendlier route to producing materials like this compound. nih.govmdpi.com

Wet-Chemical Synthesis Techniques for Nanostructured this compound

Wet-chemical methods are solution-based routes that offer excellent control over the size, shape, and composition of the final product, making them ideal for synthesizing nanostructured materials.

Hydrothermal and Solvothermal Synthesis of this compound Analogues

Hydrothermal and solvothermal syntheses are versatile methods for producing crystalline nanomaterials from solutions at elevated temperatures and pressures. globalscientificjournal.com The reaction is carried out in a sealed vessel, typically a Teflon-lined autoclave, where precursors dissolved in a solvent (water for hydrothermal, non-aqueous solvent for solvothermal) are heated above the solvent's boiling point. mdpi.com This process facilitates the crystallization of materials that may be inaccessible under ambient conditions.

This technique is widely used for producing nanostructured cerium oxides and other complex oxides. mdpi.comindexcopernicus.com For example, cerium oxide nanoparticles with controlled morphology (e.g., octahedral, polyhedral) have been synthesized hydrothermally. nih.gov The synthesis of zinc stannate nanostructures via hydrothermal methods is also well-established as an attractive green process carried out at low temperatures. acs.orgresearchgate.net In a typical solvothermal synthesis for doped ceria, metal nitrate (B79036) precursors are dissolved in a solvent mixture, such as ethylene (B1197577) glycol and water, and heated in an autoclave. mdpi.com The resulting product is then washed, dried, and often calcined to obtain the final crystalline nanoparticles. mdpi.com This approach allows for the formation of high-surface-area materials with unique crystal morphologies directly from the solution. mdpi.com

Table 2: Example of Solvothermal Synthesis Parameters for Doped Ceria

ParameterDescriptionReference
PrecursorsCerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O), Dopant nitrates mdpi.com
SolventMixed solution of ethylene glycol and distilled water mdpi.com
ApparatusTeflon-lined stainless steel autoclave mdpi.com
Reaction TemperatureTypically 150-250 °C mdpi.comresearchgate.net
Reaction Time12-24 hours mdpi.commdpi.com
Post-TreatmentWashing with water and ethanol (B145695), followed by calcination. mdpi.com

Co-precipitation Methods for this compound Precursors

Co-precipitation is a simple, scalable, and effective method for synthesizing multicomponent oxide nanoparticles. orientjchem.org The process involves dissolving salts of the constituent metals (e.g., cerium nitrate and a tin salt) in a suitable solvent and then adding a precipitating agent (e.g., ammonia, potassium carbonate, or sodium hydroxide) to induce the simultaneous precipitation of the metal hydroxides or carbonates. researchgate.netscielo.org.mx The resulting precursor powder is then filtered, washed, dried, and calcined at a specific temperature to yield the final oxide material. orientjchem.orgsmf.mx

This method has been successfully used to synthesize cerium oxide-tin oxide (CeO₂-SnO₂) nanocomposites. researchgate.net For instance, CeO₂-SnO₂ nanoparticles with high specific surface area have been prepared using sodium stannate and cerium nitrate as precursors. researchgate.net The properties of the final material, such as particle size and crystallinity, are highly dependent on factors like pH, precursor concentration, and calcination temperature. scielo.org.mxscirp.org Studies have shown that this method can produce highly crystalline solid solutions with average particle sizes in the range of 5–20 nm. researchgate.net

Table 3: Research Findings on Co-precipitation of Ceria-Based Nanoparticles

PrecursorsPrecipitating AgentCalcination Temp. (°C)Avg. Particle Size (nm)Reference
Cerium nitrate, Sodium stannateNot specifiedNot specified~5-20 researchgate.net
Cerium nitrate, Potassium carbonateSelf-precipitating600~20 scielo.org.mx
Cerium sulfateAmmonia solution400Not specified orientjchem.org
Cerium nitrate, Cobalt nitrateAmmonia solution4008-14 scirp.org

Molten Salt Synthesis Approaches

Molten salt synthesis (MSS) is a technique used to prepare ceramic powders at temperatures lower than those required for conventional solid-state reactions. core.ac.uk The method involves using a low-melting-point salt or a eutectic salt mixture (e.g., NaCl-KCl) as a flux or reaction medium. core.ac.ukuin-malang.ac.id The solid reactants are mixed with the salt and heated to a temperature above the salt's melting point. The molten salt acts as a solvent, facilitating rapid mass transport of the reacting species through convection and diffusion, which increases the reaction rate and promotes homogeneity. core.ac.ukresearchgate.net

After the reaction is complete, the mixture is cooled, and the salt is removed by washing with a suitable solvent, typically water, leaving behind the pure product powder. core.ac.uk This method avoids the high temperatures that can lead to degradation of microstructure and loss of volatile components. core.ac.uk The MSS technique has been employed to synthesize various complex oxides, including zinc stannate and calcium metastannate, yielding phase-pure products at reduced temperatures. core.ac.ukresearchgate.net It is considered an environmentally benign and efficient route for producing nanomaterials with various compositions. researchgate.netuq.edu.au

Advanced and Hybrid Synthesis Strategies

Modern synthetic approaches have moved beyond traditional methods to offer greater control, efficiency, and the ability to produce novel material architectures. These advanced strategies are pivotal for developing this compound materials tailored for specific high-performance applications.

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and energy-efficient production of nanomaterials. chemrxiv.org Unlike conventional heating methods that rely on thermal conduction, microwave heating involves the direct coupling of microwave energy with the molecules of the solvent and precursors, leading to rapid and uniform heating throughout the reaction volume. chemrxiv.orglboro.ac.uk This process significantly accelerates reaction kinetics, often reducing synthesis times from hours to mere minutes. chemrxiv.orgmdpi.com

The key advantages of microwave-assisted synthesis include:

Rapid Heating Rates: Leads to faster nucleation and growth of nanoparticles. chemrxiv.org

Shorter Reaction Times: Increases throughput and reduces energy consumption. mdpi.com

Improved Crystallinity and Phase Purity: The uniform heating minimizes thermal gradients, often resulting in products with higher quality. chemrxiv.org

Morphological Control: Synthesis parameters can be finely tuned to control the size and shape of the resulting nanostructures.

Research on cerium oxide (CeO₂), a related cerium compound, demonstrates the high degree of morphological control achievable with this method. By adjusting the synthesis temperature within the microwave reactor, the morphology of CeO₂ nanoparticles can be systematically varied from spherical particles to well-defined nanorods. rsc.org This principle of morphological control through temperature variation is directly applicable to the synthesis of more complex oxides like this compound.

Synthesis Temperature (°C)Resulting CeO₂ MorphologyAverage Particle/Rod SizeReference
80Spherical Nanoparticles~5 nm diameter rsc.org
120Mix of Spherical and Rod-like NanoparticlesN/A rsc.org
160Nanorods~10 nm diameter, ~70 nm length rsc.org

Template-assisted synthesis is a versatile method for fabricating nanostructures with highly controlled and complex morphologies. numberanalytics.com This technique utilizes a pre-existing scaffold or template to direct the deposition and growth of the desired material. numberanalytics.com The final nanostructure is a negative replica of the template, which is subsequently removed, typically through chemical etching or calcination. numberanalytics.com

Templates can be categorized as:

Hard Templates: These are solid, pre-formed structures, such as porous anodic aluminum oxide (AAO), silica (B1680970) colloids, or carbon nanotubes. researchgate.netmpg.de For instance, hollow ceria nanospheres have been successfully synthesized by depositing cerium oxide onto silica sphere templates, followed by the removal of the silica core. researchgate.net This approach could be adapted to produce hollow this compound spheres, which are of interest for catalysis due to their high surface area and accessible interiors.

Soft Templates: These consist of self-assembled structures of organic molecules, such as surfactants, polymers, or block copolymers, which act as structure-directing agents.

The process generally involves three main steps:

Template Preparation: A suitable template with the desired nano-architecture is prepared or obtained. numberanalytics.com

Material Deposition: The precursors of this compound are introduced and deposited onto or within the template's structure. numberanalytics.com

Template Removal: The template is selectively removed, leaving behind the freestanding nanostructured this compound. numberanalytics.com

This method offers unparalleled control over dimensions and shape, enabling the creation of nanowires, nanotubes, hollow spheres, and ordered porous networks of this compound. numberanalytics.comresearchgate.net

In the pursuit of greener and more sustainable chemical processes, solvent-free synthesis has gained significant attention. A notable example in cerium chemistry is the near solvent-free synthesis of Cerium-based Metal-Organic Frameworks (MOFs), such as Ce-UiO-66. nih.govamazonaws.com Although MOFs are a different class of materials from metal oxides like cerium stannate, the synthetic principles represent an advanced strategy for creating cerium-based materials.

This methodology involves the mechanical grinding of the solid-state reagents, specifically a cerium salt like cerium ammonium (B1175870) nitrate (CAN) and an organic carboxylic linker. amazonaws.comchemrxiv.org A very small amount of a modulator, such as acetic acid, is added during the grinding process. amazonaws.com The resulting slurry is then heated at a moderate temperature (e.g., 120°C) for a day to promote the formation of the crystalline MOF structure. amazonaws.comchemrxiv.org

The key features of this approach are:

Sustainability: It dramatically reduces or eliminates the need for large volumes of solvents, minimizing chemical waste. nih.gov

Efficiency: The process is often rapid, relying on mechanical energy (mechanochemistry) to initiate the reaction. amazonaws.com

Product Quality: The resulting Ce-MOFs are highly crystalline and porous. nih.govresearchgate.net

This green synthetic route has proven effective for producing highly porous cerium-based materials that are active in applications like photocatalysis. nih.govchemrxiv.org

Template-Assisted Growth of this compound Morphologies

Control over Crystallinity and Morphology in this compound Synthesis

The ability to precisely control the crystallinity and morphology of this compound is crucial, as these characteristics dictate its performance in various applications. european-mrs.com Crystallinity affects the electronic and catalytic properties, while morphology influences surface area and reactivity. Several parameters across different synthesis methods can be manipulated to achieve this control.

Key parameters for controlling material properties include:

Precursor Ratio and Concentration: In co-precipitation methods, the molar ratio of cerium to tin precursors is a fundamental parameter that can influence the formation of the desired crystalline phase and the average particle size of the resulting nanocomposites. researchgate.net

Temperature and Reaction Time: Both synthesis and post-synthesis calcination temperatures are critical. As seen in microwave-assisted methods, the synthesis temperature can directly determine the morphology (e.g., spheres vs. rods). rsc.org Similarly, calcination temperature significantly impacts crystallinity and grain size; higher temperatures generally lead to larger crystallites and enhanced crystallinity. semanticscholar.org

pH of the Reaction Medium: The pH affects the hydrolysis and condensation rates of the metal precursors, which in turn influences the nucleation and growth of the particles. Adjusting the pH is a common strategy in co-precipitation and hydrothermal methods to control particle size and morphology. ustb.edu.cn

Surfactants and Additives: The use of surfactants or capping agents, such as polyvinylpyrrolidone (B124986) (PVP), can direct the growth of specific crystal faces, leading to complex morphologies like dendrites or other well-defined shapes. researchgate.net

The following table summarizes the key control parameters and their effects on the final material properties.

Control ParameterSynthesis MethodEffect on Crystallinity & MorphologyReference
Precursor Ratio (Ce:Sn)Co-PrecipitationAffects phase formation, crystallinity, and particle size. researchgate.net
Synthesis TemperatureMicrowave-Assisted, HydrothermalControls particle morphology (e.g., nanospheres vs. nanorods) and growth rate. rsc.org
Calcination TemperatureSolid-State, Co-PrecipitationIncreases crystallite size and enhances crystallinity. Can lead to phase transformations. semanticscholar.org
Surfactants / Polymers (e.g., PVP)Hydrothermal, Sol-GelDirects growth to form specific, complex morphologies (e.g., dendrites). researchgate.net
Template StructureTemplate-Assisted SynthesisDetermines the final morphology (e.g., hollow spheres, nanotubes, nanowires). numberanalytics.comresearchgate.net

Structural and Morphological Elucidation of Cerium Iv Stannate

Crystallographic Analysis of Cerium(IV) Stannate Phases

Crystallographic analysis is fundamental to understanding the arrangement of atoms within a crystalline solid. For this compound, techniques such as X-ray and neutron diffraction are indispensable for identifying its phases and determining precise structural parameters.

X-ray diffraction (XRD) is a primary and essential technique for identifying the crystalline phases of materials and determining their lattice parameters. In the study of this compound, XRD patterns are compared with standard diffraction data from databases like the International Centre for Diffraction Data (ICDD) to confirm the crystal structure. For instance, the pyrochlore (B1171951) structure of Ce₂Sn₂O₇ is a subject of intense research. researchgate.net

The analysis of XRD data allows for the precise determination of lattice parameters, which define the size and shape of the unit cell. For materials with a cubic structure, such as the pyrochlore Ce₂Sn₂O₇, the single lattice parameter 'a' is determined. The Rietveld refinement method is often employed to analyze the full diffraction pattern, providing accurate lattice parameters and information on crystallite size and microstrain. semanticscholar.org The position of the diffraction peaks, such as the prominent (111) reflection in cubic structures, is directly related to the lattice spacing. semanticscholar.orgresearchgate.net Variations in synthesis conditions can lead to the formation of different phases or mixtures of phases, which can be identified and quantified using XRD. semanticscholar.orgmdpi.com

XRD Data for a Cerium-Based Material
ParameterValueReference
Crystal SystemCubic (Fluorite Structure) researchgate.net
Space GroupFm-3m (225) researchgate.net
Lattice Constant (a)0.5375 nm researchgate.net
Cell Volume0.1585 nm³ researchgate.net
Prominent Diffraction Peaks (2θ)(111), (200), (220), (311) researchgate.net

Neutron diffraction is a powerful technique that complements XRD, particularly for studying the atomic and magnetic structures of materials. Due to their magnetic moment, neutrons can scatter from magnetic moments within a material, providing detailed information about magnetic ordering. In the context of pyrochlore cerium stannate (Ce₂Sn₂O₇), neutron diffraction has been crucial in investigating its potential as a quantum spin liquid. sciencedaily.com

Studies on Ce₂Sn₂O₇ have utilized neutron scattering to probe its magnetic correlations and excitations. researchgate.net The analysis of diffuse magnetic neutron diffraction data has been central to discussions about the existence of an "octupole-ice" configuration in this material. arxiv.org Some studies report temperature-dependent diffuse diffraction at high momentum transfer (Q), which is interpreted as evidence for octupolar correlations. aps.org However, other studies on hydrothermally grown samples did not observe this signal, suggesting sample preparation might influence the magnetic properties. aps.org Inelastic neutron scattering (INS) measurements have revealed a continuum of excitations, which are attributed to fractionalized excitations known as spinons, a key feature of a quantum spin liquid state. cnrs.frresearchgate.netarxiv.org These studies provide insights into the complex magnetic interactions, such as the exchange parameters J// and J±, which govern the magnetic ground state. cnrs.fr

Advanced electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HR-TEM), are vital for characterizing the morphology and microstructure of this compound. eag.com

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of a material, revealing information about particle size, shape, and aggregation. eag.comscirp.org For instance, SEM images can show whether cerium stannate powders consist of compact, dense structures or scattered, porous agglomerates, depending on the synthesis method. scirp.org

Transmission Electron Microscopy (TEM): TEM allows for the imaging of the internal structure of materials at a much higher resolution than SEM. eag.com TEM can reveal the size and shape of individual nanocrystals and the presence of defects. For example, TEM images of cerium-based materials have shown fibrous structures with diameters in the nanometer range. researchgate.net

High-Resolution Transmission Electron Microscopy (HR-TEM): HR-TEM provides atomic-resolution images of the crystal lattice. This technique can be used to directly visualize the arrangement of atoms and identify crystallographic planes. The resulting images can be analyzed using Fast Fourier Transform (FFT) to confirm the crystal structure. researchgate.net

These microscopy techniques are often used in conjunction to provide a comprehensive understanding of the material's physical characteristics from the micrometer to the angstrom scale. mpie.de

Neutron Diffraction Studies of Atomic and Magnetic Structures in Pyrochlore Cerium Stannate

Spectroscopic Investigations of Molecular Structure and Bonding in this compound

Spectroscopic techniques probe the interaction of electromagnetic radiation with matter, providing information about molecular vibrations, bonding, and electronic transitions. For this compound, FTIR and Raman spectroscopy are particularly useful for understanding its molecular structure.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. ceriumlabs.com The resulting spectrum is a fingerprint of the material, with specific peaks corresponding to the vibrational modes of different chemical bonds. In the context of cerium-based oxides, FTIR spectra can identify the presence of Ce-O stretching vibrations. researchgate.netsemanticscholar.org For this compound, one would expect to observe bands related to both Ce-O and Sn-O bonds. The presence of other species, such as carbonates or hydroxides resulting from synthesis or atmospheric exposure, can also be detected. rsc.org For example, studies on cerium oxide have shown characteristic bands for Ce-O stretching around 800 cm⁻¹. semanticscholar.org The positions and intensities of these bands can be influenced by factors such as particle size and crystallinity.

Characteristic FTIR Bands for Cerium-Based Oxides
Wavenumber (cm⁻¹)AssignmentReference
~821Ce-O Stretching researchgate.net
~1620H-O-H Bending (adsorbed water) semanticscholar.org
1000-1600Carbonate Species rsc.org

Raman spectroscopy is another powerful vibrational spectroscopy technique that is complementary to FTIR. horiba.com It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting energy shifts in the scattered photons correspond to the vibrational modes of the molecules in the sample. horiba.comhoriba.com For crystalline materials, Raman spectroscopy can provide information about the crystal structure and symmetry.

In the case of cerium-based materials with a fluorite structure, such as CeO₂, a strong Raman peak around 465 cm⁻¹ is typically observed, which is assigned to the F₂g vibrational mode. mdpi.com The position, width, and symmetry of this peak are sensitive to crystallite size, doping, and the presence of defects like oxygen vacancies. mdpi.comresearchgate.net For this compound with a pyrochlore structure, a more complex Raman spectrum with multiple active modes would be expected due to its lower symmetry compared to the fluorite structure. Analysis of these Raman modes can provide valuable insights into the local coordination and bonding environment of the cerium and tin atoms.

Characteristic Raman Bands for Cerium-Based Oxides
Wavenumber (cm⁻¹)AssignmentReference
~468F₂g mode of CeO₂ mdpi.com
~550-600Defect-related modes (oxygen vacancies) researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS is crucial for verifying the oxidation states of cerium (Ce), tin (Sn), and oxygen (O), and for identifying the presence of different chemical species on the material's surface.

The analysis of the Ce 3d spectrum is particularly complex due to spin-orbit splitting and final-state effects, resulting in multiple peaks even for a single oxidation state. thermofisher.com The Ce 3d region is characterized by two main spin-orbit components, 3d₅/₂ and 3d₃/₂, which are further split into multiple peaks due to the hybridization of Ce 4f levels with O 2p valence band states. rsc.org For Ce(IV) oxide, the Ce 3d₅/₂ peak is typically observed around 882 eV, while for Ce(III) oxide, it appears at a slightly lower binding energy of approximately 880 eV. thermofisher.com A characteristic satellite peak at around 917 eV is a clear indicator of the presence of Ce(IV). thermofisher.com

In mixed-oxide systems like cerium-tin oxides, the deconvolution of the Ce 3d spectrum allows for the quantification of the Ce³⁺/Ce⁴⁺ ratio. The presence of Ce³⁺ ions is a direct indicator of the formation of oxygen vacancies to maintain charge neutrality. researchgate.netmdpi.com For instance, in a CeO₂/SnO₂ nanocatalyst, the Ce 3d spectrum can be deconvoluted to identify peaks corresponding to both Ce³⁺ and Ce⁴⁺ states. researchgate.net

The Sn 3d spectrum is less complex than the Ce 3d spectrum. It consists of two well-separated spin-orbit components, Sn 3d₅/₂ and Sn 3d₃/₂. In tin oxide (SnO₂), where tin is in the +4 oxidation state, the Sn 3d₅/₂ peak is typically found at a binding energy of about 486.6 eV. researchgate.net In cerium-tin oxide materials, binding energies of 486.4 eV for Sn 3d₅/₂ and 494.9 eV for Sn 3d₃/₂ confirm that tin is predominantly in the Sn⁴⁺ state. researchgate.net

The O 1s spectrum provides information about the different oxygen species present in the material. A typical O 1s spectrum for a metal oxide can be deconvoluted into several components. The main peak at lower binding energy (around 530.5 eV) is assigned to lattice oxygen (O_L) in the metal-oxide crystal lattice. A peak at a higher binding energy (around 531.7 eV) is often attributed to oxygen vacancies (O_V), while another peak at even higher energy (around 533.0 eV) can be related to chemisorbed oxygen-containing species (O_C), such as hydroxyl groups or adsorbed water, on the surface. researchgate.net

Table 1: Representative XPS Binding Energies for Cerium-Tin Oxide Systems

ElementOrbitalChemical StateBinding Energy (eV)Reference
CeriumCe 3d₅/₂Ce⁴⁺~882 thermofisher.com
CeriumCe 3d₅/₂Ce³⁺~880 thermofisher.com
CeriumSatelliteCe⁴⁺~917 thermofisher.com
TinSn 3d₅/₂Sn⁴⁺486.4 - 486.6 researchgate.netresearchgate.net
TinSn 3d₃/₂Sn⁴⁺494.9 researchgate.net
OxygenO 1sLattice Oxygen (O_L)~530.5 researchgate.net
OxygenO 1sOxygen Vacancies (O_V)~531.7 researchgate.net
OxygenO 1sChemisorbed Oxygen (O_C)~533.0 researchgate.net

Defect Chemistry and Non-Stoichiometry in this compound Systems

The functional properties of this compound are intrinsically linked to its defect chemistry, particularly the presence of non-stoichiometry arising from point defects such as oxygen vacancies. These defects play a critical role in processes like ionic conductivity, catalysis, and gas sensing.

Identification and Quantification of Oxygen Vacancies and Other Point Defects

Oxygen vacancies are the most common point defects in ceria-based materials and are fundamental to their utility. diva-portal.org The formation of an oxygen vacancy (Vö) involves the removal of a neutral oxygen atom from the lattice, leaving behind two electrons. These electrons can become localized on two adjacent Ce⁴⁺ ions, reducing them to Ce³⁺. This process maintains charge neutrality and is the reason why the presence of Ce³⁺ is a hallmark of oxygen vacancies. researchgate.netacs.org

As discussed, XPS is a primary technique for identifying and quantifying the concentration of Ce³⁺ ions, which serves as an indirect measure of the oxygen vacancy concentration. researchgate.netmdpi.com The ratio of the integrated areas of the deconvoluted Ce³⁺ and Ce⁴⁺ peaks in the Ce 3d spectrum allows for the calculation of the relative percentage of Ce³⁺ on the material's surface. rsc.org Furthermore, the deconvolution of the O 1s XPS peak can directly indicate the presence of oxygen vacancies through a specific component in the spectrum. researchgate.net

Other point defects, such as cation vacancies and interstitials, can also exist. rsc.org In pyrochlore stannates with the general formula A₂Sn₂O₇, such as cerium stannate (Ce₂Sn₂O₇), cation antisite defects (where a Ce ion occupies a Sn site, and vice versa) are another important type of point defect. scirp.org The formation of these defects is influenced by factors like the ionic radii of the cations. scirp.org Techniques like electron paramagnetic resonance (EPR) spectroscopy can also be employed to study defects, particularly those involving unpaired electrons like Ce³⁺ ions. ornl.gov

Influence of Defect Concentrations on Electronic and Structural Characteristics

The concentration of defects, especially oxygen vacancies, has a profound impact on the electronic and structural properties of this compound. The presence of Ce³⁺ ions and oxygen vacancies introduces localized electronic states within the band gap of the material. aps.org These defect states can significantly alter the electronic conductivity and optical properties. For example, an increase in oxygen vacancies can lead to a decrease in the optical band gap. mdpi.com

Structurally, the introduction of defects causes lattice distortions. The ionic radius of Ce³⁺ (1.14 Å) is significantly larger than that of Ce⁴⁺ (0.97 Å). Therefore, the reduction of Ce⁴⁺ to Ce³⁺ upon the formation of an oxygen vacancy leads to local expansion and strain in the crystal lattice. This can affect the material's stability and its interaction with other species. In some tin-based oxides, an increase in oxygen vacancies has been correlated with a decrease in crystallite size. mdpi.com

The electronic structure is also heavily influenced by defect concentrations. The localized electrons in the 4f orbitals of Ce³⁺ ions create defect levels below the conduction band. These levels can act as trapping sites for charge carriers, which can either enhance or hinder certain properties. For instance, in catalytic applications, these sites can be crucial for the adsorption and activation of reactant molecules. mdpi.com Conversely, they can also act as recombination centers for photogenerated electron-hole pairs, which would be detrimental for photocatalytic applications. researchgate.net Therefore, controlling the concentration and distribution of defects is key to tuning the material's performance for specific applications.

Theoretical Modeling of Defect Formation Energies and Distributions

Theoretical modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for understanding the formation and behavior of defects in materials like this compound. uic.edu These calculations provide insights into the energetics of defect formation, which are often difficult to measure experimentally. The defect formation energy is a critical parameter that determines the equilibrium concentration of a specific defect under given conditions. scm.comrsc.org A lower formation energy implies that the defect is more likely to form. researchgate.net

For ceria (CeO₂), extensive DFT studies have been performed to calculate the formation energies of various point defects. nih.govsoton.ac.uksoton.ac.uk The formation energy of an oxygen vacancy is not constant but depends on its location (bulk vs. surface) and the specific crystal facet on the surface. acs.org For instance, DFT+U calculations have shown that oxygen vacancy formation energies in bulk CeO₂ are typically between 2.5 and 3.5 eV, while on the (110) surface, the energy can be as low as 1.0 to 2.5 eV. acs.org

For more complex systems like cerium stannate pyrochlores (A₂B₂O₇), first-principles calculations have been used to investigate the formation energies of cation antisite defects. scirp.org A study on a series of stannate pyrochlores, including Ce₂Sn₂O₇, revealed that the formation energies of these defects are complex functions of ionic radii and lattice parameters. scirp.org Such theoretical studies can predict the stability of different defect configurations and help understand the material's response to stimuli like radiation. scirp.org

The general formula for the formation energy of a neutral defect (E_f) is given by: E_f = E_defect - E_perfect + Σ n_i * μ_i

where E_defect is the total energy of the supercell containing the defect, E_perfect is the total energy of the perfect supercell, n_i is the number of atoms of element i added or removed, and μ_i is the chemical potential of element i. scm.com For charged defects, the formation energy also depends on the Fermi level. scm.comaps.org

Table 2: Theoretical Defect Formation Energies in Ceria (as a reference system)

Defect TypeLocationFormation Energy (eV)Computational MethodReference
Oxygen VacancyBulk2.5 - 3.5DFT+U acs.org
Oxygen Vacancy(111) Surface~2.5DFT+U acs.org
Oxygen Vacancy(110) Surface1.0 - 2.5DFT+U acs.org
Cation Antisite (A on B site)Pyrochlore (Generic)VariableFirst-Principles scirp.org

Note: The values for Ceria are provided as a well-studied reference to understand the typical energy scales for defect formation in related cerium-based oxides.

These theoretical models, in conjunction with experimental validation, provide a comprehensive picture of the defect chemistry in this compound, guiding the rational design of materials with tailored properties.

Electronic Structure and Bonding Characterization in Cerium Iv Stannate

Computational Approaches to Electronic Structure Determination

Theoretical calculations are indispensable for building a fundamental model of the electronic landscape in materials like Cerium(IV) stannate. These methods allow for the investigation of properties that are difficult to isolate experimentally.

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic characteristics of materials. researchgate.net DFT calculations, particularly using approximations like the generalized gradient approximation (GGA), are employed to determine the electronic band structure and the density of states (DOS) of stannate compounds. uaeu.ac.ae For perovskite oxides, the valence band is typically composed of O 2p orbitals, while the conduction band is formed by the B-site element's orbitals (in this case, Sn). researchgate.net

In stannates such as strontium stannate (SrSnO3), DFT studies reveal substantial hybridization between the occupied Sn 5p-states and the unoccupied Sr 4d-states near the Fermi level. uaeu.ac.ae When cerium is introduced, the Ce 4f and 5d orbitals play a crucial role. DFT calculations on cerium oxides show that including a Hubbard U correction (DFT+U) is often necessary for accurately predicting properties like the band gap, accounting for the strong correlation of the f-electrons. rsc.orgrsc.org For this compound, the valence band maximum would be dominated by O 2p states, while the conduction band minimum would involve a mix of Sn 5s and Ce 5d/4f states. The precise band gap and electronic structure are highly sensitive to the crystal structure and the specific computational approach used. acs.org

Table 1: Summary of DFT Findings on Related Stannate and Cerium Compounds

Compound Family Key DFT Findings Relevant Orbitals Common Computational Approach
Perovskite Stannates (e.g., SrSnO₃) High electron conductivity despite a large optical band gap. uaeu.ac.ae Sn 5p, O 2p, Sr 4d DFT (GGA, PBEsol) researchgate.netuaeu.ac.ae
Cerium Oxides (e.g., CeO₂) Band gap prediction requires correction for strong f-electron correlation. rsc.org Ce 4f, Ce 5d, O 2p DFT+U rsc.orgrsc.org
Doped Lanthanum Chromites (e.g., (La, Ce)CrO₃) Doping alters band structure and oxidation states, impacting electronic properties. acs.org Cr 3d, O 2p, La 5d DFT acs.org

For materials with strongly correlated electrons, such as those containing cerium's 4f electrons, standard DFT may be insufficient. d-nb.info Dynamical Mean-Field Theory (DMFT) is a more advanced approach that addresses this limitation. aps.org DMFT maps the complex interactions of the lattice onto a quantum impurity problem that can be solved, providing a more accurate, dynamical picture of electron correlations. aps.orgfz-juelich.de This method fully incorporates local quantum fluctuations, which are neglected in static mean-field theories. d-nb.infoarxiv.org

While the 4f orbitals of trivalent cerium are often considered core-like and weakly involved in bonding, the 4f orbitals in tetravalent cerium (Ce(IV)) exhibit significant covalent mixing with ligand orbitals. nih.govacs.org This covalency is a key feature of Ce(IV) chemistry and arises from the mixing of Ce 4f and 5d orbitals with ligand valence orbitals—in this compound, these would be the O 2p orbitals. osti.govaip.org

This interaction leads to a ground state that is not purely ionic (Ce⁴⁺, 4f⁰) but is a mixture of configurations, including a charge-transfer character (Ce³⁺, 4f¹L, where L represents a hole on the ligand). nih.govacs.org Computational models, often combined with spectroscopic data, are used to quantify the degree of this mixing. For instance, in Ce(IV) halide complexes, calculations show that the calculated charge on the cerium atom is significantly lower than the formal +4 charge, reflecting substantial electron donation from the ligands to both the 4f and 5d shells of cerium. acs.org The degree of covalency is influenced by the energy alignment and spatial overlap between the metal and ligand orbitals. nih.gov Modeling these interactions is critical for understanding the electronic structure and reactivity of Ce(IV) compounds. nih.gov

Many-Body Approaches (e.g., Dynamical Mean-Field Theory) for Correlated Electron Systems

Experimental Probes of Electronic States

Experimental techniques provide direct measurements of the electronic environment within a material, offering essential data to validate and refine computational models.

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful, element-specific technique used to determine the oxidation state of an atom in a compound. wikipedia.orgmdpi.com For cerium, spectra are typically collected at the L₃-edge, which corresponds to the excitation of a 2p₃/₂ core electron. acs.org The resulting spectrum for a formally tetravalent cerium compound is characterized by a distinct double-peak structure. nih.govnih.gov

The higher energy peak corresponds to the transition to a final state with a formal Ce(IV) configuration (2p⁵4f⁰5d¹). nih.gov The lower energy peak is a signature of covalency and charge transfer; it corresponds to a final state where a ligand electron has transferred to a cerium 4f orbital (2p⁵4f¹L5d¹, where L signifies a ligand hole). nih.gov The relative intensity of these two peaks can be used to quantify the 4f electron occupancy and assess the degree of Ce(III) vs. Ce(IV) character in the ground state. aps.orgmst.edu This makes L₃-edge XANES a direct probe of the multiconfigurational ground state in this compound. rsc.org

Table 2: Interpretation of Cerium L₃-edge XANES Features

Feature Energy Position Interpretation Associated Electronic Configuration (Final State)
Ce(III) Peak Lower Energy Single, intense peak characteristic of the trivalent state. 2p⁵4f¹5d¹
Ce(IV) "Charge Transfer" Peak ~5726 eV Lower energy feature of the Ce(IV) doublet. Indicates ligand-to-metal charge transfer and covalency. nih.gov 2p⁵4f¹L5d¹
Ce(IV) "Main" Peak ~5734 eV Higher energy feature of the Ce(IV) doublet. Represents the more ionic Ce⁴⁺ state. nih.gov 2p⁵4f⁰5d¹

Core-level X-ray Photoelectron Spectroscopy (XPS) provides information about an element's chemical state, local coordination, and electronic structure by measuring the binding energies of its core electrons. stanford.edu The Ce 3d XPS spectrum is particularly useful for distinguishing between Ce(III) and Ce(IV) oxidation states.

The spectra for both oxidation states are complex due to well-separated spin-orbit components (3d₅/₂ and 3d₃/₂) and final-state effects, including multiplet splitting. A pure Ce(IV) oxide sample will show six characteristic peaks in its Ce 3d spectrum. A key distinguishing feature is a high-binding-energy satellite peak located around 917 eV, which is present only for the Ce(IV) state and is absent in Ce(III) spectra. By deconstructing the complex Ce 3d envelope and comparing it to reference spectra of pure Ce(III) and Ce(IV) compounds, the relative concentrations of each oxidation state at the sample surface can be determined. rsc.org

Table 3: Characteristic Binding Energies for Ce 3d XPS Analysis

Oxidation State Peak Notation (Spin-Orbit Component) Approximate Binding Energy (eV) Key Feature
Ce(IV) U''' (Satellite) ~917 Fingerprint peak for Ce(IV)
Ce(IV) U'' ~907 Part of the Ce(IV) multiplet structure rsc.org
Ce(IV) U ~901 Part of the Ce(IV) multiplet structure rsc.org
Ce(IV) V''' ~898 Part of the Ce(IV) multiplet structure rsc.org
Ce(IV) V'' ~888 Part of the Ce(IV) multiplet structure rsc.org
Ce(IV) V ~882 Main Ce 3d₅/₂ peak for Ce(IV) oxide
Ce(III) U' ~904 Part of the Ce(III) multiplet structure rsc.org
Ce(III) U⁰ ~899 Part of the Ce(III) multiplet structure rsc.org
Ce(III) V' ~885 Part of the Ce(III) multiplet structure rsc.org
Ce(III) V⁰ ~880 Main Ce 3d₅/₂ peak for Ce(III) oxide

Table of Mentioned Compounds

Compound Name Chemical Formula
This compound Ce(SnO₃)₂, CeSnO₄, or Ce₂Sn₂O₇
Strontium stannate SrSnO₃
Cerium(IV) oxide CeO₂
Lanthanum chromite LaCrO₃
Cerium Ce
Tin Sn
Oxygen O
Strontium Sr
Cerium(IV) chloride complex [CeCl₆]²⁻

Spectroscopic Elucidation of Ligand-to-Metal Charge Transfer (LMCT) in Cerium(IV) Systems

The intense colors often observed in cerium(IV) complexes are primarily due to parity-allowed ligand-to-metal charge transfer (LMCT) transitions. rsc.orgnih.gov In this process, an electron is transferred from a ligand-based orbital to an empty or partially filled metal-based orbital, specifically the 4f orbitals of the Ce⁴⁺ cation. This can lead to the photoreduction of the cerium(IV) center to cerium(III). rsc.org

Modification and Doping Strategies in Cerium Iv Stannate Systems

Cationic Doping for Electronic and Structural Modulation

Cationic doping involves the intentional introduction of foreign metal ions into the cerium stannate crystal lattice. This substitution can significantly alter the material's fundamental properties by inducing changes in its structure and electronic configuration.

The introduction of trivalent metal ions into a stannate lattice, such as the doping of cerium into strontium stannate (SrSnO3), induces notable changes in the material's structural parameters. nih.govuaeu.ac.ae When a dopant with a different ionic radius and charge replaces a host cation, it causes lattice distortions. For instance, doping SrSnO3 with vanadium has been shown to decrease the lattice parameters. optica.org Conversely, in other perovskite systems like Pr2-xSrxFeCrO6, doping with a larger ion like Sr2+ (1.18 Å) in place of Pr3+ (0.99 Å) leads to an increase in the unit cell parameters. tandfonline.com

The extent of this structural modification is dependent on the concentration of the dopant. In a study on vanadium-doped SrSnO3 thin films, the lattice parameters were observed to decrease progressively from 3.997 Å to 3.862 Å as the vanadium concentration increased. optica.org Similarly, in (LaxYb1-x)2Sn2O7 solid solutions, the lattice constants show a linear increase with a higher content of La3+. nottingham.ac.uk This ability to systematically alter lattice parameters through doping is crucial for engineering materials with specific functionalities.

Below is a data table illustrating the effect of trivalent metal ion doping on the lattice parameters of stannate-based perovskite systems.

Doped System Dopant Ion Effect on Lattice Parameter Observation Reference
SrSnO3VDecreaseLattice parameters decrease with increasing V concentration. optica.org
Yb2Sn2O7La3+IncreaseLattice constants increase linearly with increasing La3+ content. nottingham.ac.uk
BaSnO3Fe3+DecreaseA slight shift to higher 2θ values in XRD patterns indicates a decrease in lattice parameters. researchgate.net
CaSnO3Mg2+IncreaseLattice parameter increases with Mg2+ concentration due to the larger ionic radius of Mg2+ compared to Ca2+. unesp.br

This table provides an interactive overview of how different dopants affect the crystal lattice of stannate compounds.

Doping with aliovalent cations, particularly those with a lower valence state than the host cation, can significantly influence the concentration of oxygen vacancies and the redox states of the constituent elements. To maintain charge neutrality within the crystal lattice, the substitution of a tetravalent ion like Sn4+ with a trivalent ion (M3+) can be compensated by the formation of oxygen vacancies.

Studies on doped ceria (CeO2) have shown that doping with trivalent cations like Gd3+ or Yb3+ increases the concentration of oxygen vacancies. osti.govresearchgate.net This effect is often linked to the ionic radius of the dopant; smaller dopant ions can favor the structural relaxation around an oxygen vacancy, thereby promoting its formation. osti.gov For example, in trivalent-doped ceria films, the oxygen vacancy concentration was found to increase from approximately 9.1 mol% for La3+ (larger ionic radius) to 12.6 mol% for Yb3+ (smaller ionic radius). osti.gov This increase in oxygen vacancies is often accompanied by a change in the redox state of cerium, with a portion of Ce4+ being reduced to Ce3+. osti.govacs.org

The creation of oxygen vacancies and the presence of mixed valence states (e.g., Ce3+/Ce4+) are critical for various applications. In catalysis, oxygen vacancies can act as active sites for chemical reactions. mpg.de In solid oxide fuel cells, they are essential for ionic conductivity. The ability to control these defects through doping is therefore a powerful tool for material design.

The following table summarizes the influence of different dopants on oxygen vacancy concentration and redox states in ceria-based and stannate systems.

Host Material Dopant Effect on Oxygen Vacancy Concentration Effect on Redox State Reference
Ceria (CeO2)Trivalent Rare-Earth Ions (La3+ to Yb3+)Increases with decreasing dopant ionic radius.Promotes the reduction of Ce4+ to Ce3+. osti.gov
Ceria (CeO2)Gd3+Increases with dopant concentration.Leads to a decrease in low-coordination Ce3+ ions. researchgate.net
CeO2-ZnOCdSDecreases with increasing dopant concentration.Not specified. researchgate.net
BaSnO3La3+Can form at low La concentrations under O-poor conditions.La on the Ba site acts as a shallow donor. science.govaps.org

This interactive table highlights the relationship between dopant type, oxygen vacancies, and redox states in oxide materials.

Doping with Trivalent Metal Ions (e.g., Ce in SrSnO3) and its Effects on Lattice Parameters

Anionic Substitution and Its Impact on Cerium(IV) Stannate Properties

Anionic substitution, the replacement of oxygen anions in the crystal lattice with other anions (e.g., nitrogen, fluorine), is another strategy to modify the properties of this compound. While less common than cationic doping, it can induce significant changes in the electronic band structure and, consequently, the material's optical and electrical properties.

For instance, in related perovskite oxynitrides, the substitution of O2- with N3- can narrow the band gap, shifting the optical absorption to the visible light region. This is attributed to the higher p-orbital energy of nitrogen compared to oxygen, which raises the valence band maximum. While specific studies on anionic substitution in this compound are not abundant, the principles observed in similar oxide systems suggest it as a viable route for property engineering. For example, selenidostannates, where selenium substitutes oxygen, are known and represent a class of compounds with distinct properties from their oxide counterparts. wikipedia.org

Surface Modification and Composite Formation

Modifying the surface of this compound or forming composites with other materials can unlock new functionalities and enhance existing properties. These strategies focus on creating synergistic effects at the interface between cerium stannate and the modifying agent.

Integrating cerium stannate with carbon-based nanomaterials like graphene and MXene has emerged as a promising approach to develop advanced composite materials. northeastern.edudntb.gov.uax-mol.net Graphene, with its high surface area and excellent electrical conductivity, can act as a support and a conductive network for cerium stannate nanoparticles. mdpi.comugm.ac.id

In one study, cerium stannate decorated graphene nanosheets were used to enhance the flame retardancy and mechanical properties of flexible polyurethane foam. northeastern.edu The composite material exhibited a significant reduction in heat release and smoke production during combustion, attributed to the catalytic and barrier effects of the graphene-cerium stannate hybrid. northeastern.edu

MXenes, a class of two-dimensional transition metal carbides and nitrides, also offer unique properties for composite formation. mdpi.com A composite of cerium stannate and MXene, further decorated with gold nanoparticles, has been developed as a highly selective and sensitive electrochemical sensor. researchgate.net The combination of the high surface area and conductivity of MXene with the catalytic properties of cerium stannate creates a synergistic platform for electrochemical applications. dntb.gov.uabohrium.comgoogle.com

Creating heterostructures by interfacing this compound with other semiconductor materials is a powerful method to enhance its functionality, particularly in photocatalysis and gas sensing. researchgate.netacs.orgarabjchem.org The formation of a heterojunction at the interface between two different materials can facilitate efficient charge separation and transfer, which is crucial for these applications.

For example, CeO2/SnO2 heterostructures have shown enhanced gas sensing properties towards ethanol (B145695) compared to pure SnO2. acs.org This improvement is attributed to the synergistic effect at the interface, including the increased amount of chemisorbed oxygen and oxygen vacancies due to the presence of CeO2. acs.org Similarly, composites of cerium stannate with other materials, such as Ce2Sn2O7/CdZnS, have demonstrated increased photocatalytic activity for the degradation of organic pollutants. researchgate.net The close contact between the two materials in the heterostructure is key to this enhanced performance. researchgate.net

The rational design of heterostructures, such as dual Z-scheme systems, can further optimize the charge transfer pathways and improve photocatalytic efficiency. google.comresearchgate.net These advanced architectures hold significant promise for environmental remediation and energy applications.

Advanced Research Applications of Cerium Iv Stannate

Photocatalytic Research Applications

The photocatalytic capabilities of cerium(IV) stannate and its composites are actively being explored for the degradation of organic pollutants in water. The fundamental process involves the generation of electron-hole pairs upon light irradiation, which then participate in redox reactions to break down complex organic molecules into simpler, less harmful substances. ksu.edu.tr

Exploration of Photocatalytic Degradation Mechanisms of Organic Pollutants

The photocatalytic degradation of organic pollutants using this compound-based materials involves the generation of highly reactive oxygen species (ROS). When the photocatalyst is irradiated with light of sufficient energy, electrons are excited from the valence band to the conduction band, leaving behind holes. ksu.edu.tr These charge carriers migrate to the surface of the catalyst and react with adsorbed water and oxygen molecules to produce potent oxidizing agents like hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻). nih.govmdpi.com These radicals then attack and mineralize organic pollutant molecules into carbon dioxide, water, and other simple inorganic compounds. ksu.edu.trmdpi.com

The efficiency of this process is influenced by factors such as the catalyst's crystalline structure, surface area, and the nature of the pollutant. For instance, the degradation of dyes like acid black 1 has been demonstrated using cerium oxide-based nanoparticles under sunlight. nih.gov The mechanism often involves the formation of precursor π-complexes, which are then attacked by hydroxyl radicals. nih.gov

Influence of this compound on Charge Carrier Separation and Migration Efficiency

A critical factor governing photocatalytic efficiency is the separation and migration of photogenerated electron-hole pairs. rsc.org Efficient charge separation minimizes recombination, thereby increasing the availability of electrons and holes for redox reactions. rsc.org The crystalline structure of materials like this compound can reduce recombination, as defects often act as recombination centers. rsc.org

Design of this compound-Based Heterojunction Photocatalysts

To further enhance photocatalytic performance, this compound is often incorporated into heterojunction structures with other semiconductor materials. These heterojunctions are designed to improve light absorption and promote more efficient charge carrier separation and transfer. researchgate.net

Different types of heterojunctions, such as type-II and S-scheme, can be formed depending on the band alignment of the constituent materials. researchgate.netresearchgate.netresearchgate.net For example, a dual Z-scheme heterojunction composed of Ce₂Sn₂O₇, Ag₃PO₄, and V@g-C₃N₄ has been shown to increase the visible light absorption range and accelerate charge carrier transfer and separation. researchgate.net Similarly, constructing heterojunctions with materials like graphitic carbon nitride (g-C₃N₄) can leverage the unique properties of each component to achieve synergistic effects, leading to higher photocatalytic activity. nih.govresearchgate.net The design of these complex photocatalysts aims to maximize the utilization of light energy and the generation of reactive species for pollutant degradation. mdpi.com

Gas Sensing Mechanisms and Advanced Sensor Architectures

This compound and related composites are also promising materials for the fabrication of chemiresistive gas sensors. These sensors operate based on the principle that the electrical resistance of the sensing material changes upon exposure to a target gas. acs.orgias.ac.in

Detection of Specific Gaseous Analytes (e.g., NO₂, Ethanol) by this compound and Related Composites

Cerium-based oxide materials have demonstrated sensitivity towards various gases, including nitrogen dioxide (NO₂) and ethanol (B145695) (C₂H₅OH). ias.ac.inresearchgate.netmdpi.com The sensing performance, including sensitivity and selectivity, can be tuned by controlling the material's morphology, crystallite size, and operating temperature. researchgate.net For instance, cerium oxide nanoparticles have shown selective detection of H₂S at room temperature and NO₂ at elevated temperatures. researchgate.net

Composites of cerium oxide with other metal oxides, such as magnesium aluminate, have been investigated for sensing oxygen, carbon monoxide, and ethanol at different operating temperatures. ias.ac.inresearchgate.net The addition of cerium can enhance the sensing response due to an increase in lattice defects and oxygen vacancies, which act as active sites for gas adsorption. ias.ac.in

AnalyteSensing MaterialOperating TemperatureKey Findings
NO₂Porous Pr₂Sn₂O₇/NiO heterojunction250 °CSignificantly improved performance compared to pure Pr₂Sn₂O₇. researchgate.net
NO₂Y-doped La₂Ti₂O₇ nanosheetsNot specifiedEnhanced response in humid conditions due to increased proton conduction. researchgate.net
NO₂CeO₂ nanoparticles100-200 °CSelectivity and sensitivity are dependent on morphology and crystallite size. researchgate.net
EthanolCeO₂ and MgAl₂O₄ composites300-500 KSensor response varies with the concentration of CeO₂ and operating temperature. ias.ac.inresearchgate.net
H₂SCeO₂ nanoparticlesRoom Temperature (23 °C)Higher sensing response compared to other tested gases like CO, IPA, CH₄, and NO₂. researchgate.net

Understanding Surface Adsorption and Electrical Resistance Modulation Mechanisms

The gas sensing mechanism of semiconductor metal oxides like this compound is primarily based on the interaction between the target gas molecules and the sensor surface. oaepublish.com In an air atmosphere, oxygen molecules are adsorbed on the surface and capture electrons from the conduction band of the n-type semiconductor, forming chemisorbed oxygen ions (O₂⁻, O⁻, or O²⁻). mdpi.comencyclopedia.pub This process creates an electron depletion layer, leading to high resistance. encyclopedia.pub

When the sensor is exposed to a reducing gas like ethanol, the gas molecules react with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band. ias.ac.in This leads to a decrease in the width of the electron depletion layer and a corresponding decrease in resistance. encyclopedia.pub Conversely, when exposed to an oxidizing gas like NO₂, which has a high electrophilic nature, electrons are further extracted from the sensing material, increasing the resistance. researchgate.net The modulation of the electrical resistance is therefore directly proportional to the concentration of the target gas. encyclopedia.pub The presence of defects and oxygen vacancies on the surface of cerium-based materials can significantly enhance the adsorption of gas molecules and promote charge transfer, thereby amplifying the sensor's response. oaepublish.com

Development of this compound-Enhanced Sensing Layers and Devices

This compound (CeO₂-SnO₂) based materials are actively being researched for their potential in various sensing applications. The unique electronic and catalytic properties of these compounds make them suitable for detecting a range of substances.

Recent research has explored the use of a nanocomposite consisting of gold nanoparticles supported on cerium stannate/MXene (Au@Ce₂Sn₂O₇/MXene) for the development of a highly selective and sensitive electrochemical sensor. researchgate.net This sensor was designed for the detection of Metol, a photographic developing agent, in environmental and biological samples. The modified electrode demonstrated a wide linear range, a low detection limit, and high sensitivity. researchgate.net

The performance of this sensor is attributed to the synergistic effects of its components. The 3D porous structure of the cerium stannate/MXene provides a large active surface area, which enhances the sensor's performance. researchgate.net Gold nanoparticles further improve the electrical conductivity and catalytic activity of the electrode.

In another study, pyrochlore (B1171951) cerium stannate (Ce₂Sn₂O₇) was investigated for its gas sensing properties, specifically for the detection of NO₂ at room temperature. researchgate.net The development of low-temperature metal oxide-based sensors with high sensing response towards harmful gases at the parts-per-billion (ppb) level remains a significant challenge. researchgate.net The promising results from these studies suggest that this compound-based materials are viable candidates for advancing nitride-based integrated electronics and developing low-energy consumption gas sensing devices. researchgate.net

Electrochemical Catalysis and Energy Conversion Pathways

This compound in Oxygen Evolution and Oxygen Reduction Reactions (OER/ORR)

Cerium-based materials are gaining attention as potential electrocatalysts for the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR), which are fundamental to various energy conversion and storage technologies. mdpi.comresearchgate.net The catalytic activity of cerium compounds stems from the reversible Ce³⁺/Ce⁴⁺ redox pair, which facilitates high oxygen storage and release capabilities. mdpi.com Cerium oxides can release oxygen under anoxic conditions and absorb it in oxygen-rich environments. mdpi.com

While pristine cerium oxides are often non-conductive, combining them with other materials can create highly conductive and stable OER/ORR electrocatalysts. researchgate.net For instance, the uniform dispersion of metal ions in cerium-based materials can provide more active sites for OER and HER (hydrogen evolution reaction). mdpi.com

Computational studies using density functional theory (DFT) have been employed to investigate cerium-doped graphene-based materials as ORR catalysts. arxiv.org These studies suggest that cerium doping, particularly when combined with an oxygen atom, can enhance catalytic activity and selectivity for both the 2-electron and 4-electron ORR pathways. arxiv.org The 4f band of cerium can hybridize with the 2p band of O₂ intermediates, a process facilitated by oxygen-defective CeO₂, which lowers the 4f energy level of cerium below the Fermi level. mdpi.com

Role of this compound in Electrochemical Sensor Development

This compound is a key component in the development of advanced electrochemical sensors due to its favorable electrocatalytic properties. A notable example is the creation of a highly selective and sensitive sensor using a modified electrode based on a Au@Ce₂Sn₂O₇/MXene nanocomposite. researchgate.net This sensor was specifically designed for the detection of Metol in various environmental and biological samples.

The performance of this sensor is highlighted by its wide linearity range and low detection limit, as detailed in the table below. researchgate.net

Performance Metric Value
Linearity Range0.00125 to 1021.96 µM
Detection Limit (LOD)5.63 nM
Sensitivity0.403 μA·μM⁻¹·cm⁻²

Table 1: Performance characteristics of the Au@Ce₂Sn₂O₇/MXene based electrochemical sensor for Metol detection. researchgate.net

The exceptional performance of this sensor is attributed to the synergistic properties of its components. The cerium stannate/MXene nanocomposite provides a large surface area and a stable matrix, while the gold nanoparticles enhance the electrocatalytic activity and conductivity. researchgate.net This combination allows for efficient electron transfer and a strong response to the target analyte.

Furthermore, research into other cerium-based materials, such as cerium tungstate (B81510) nanoparticles, has also shown promise in electrochemical sensing. nih.gov These materials leverage the unique electronic configuration of cerium's 4f orbitals, which contributes to high catalytic effects and thermal stability. nih.gov The development of sensors using these materials often involves modifying carbon-based electrodes, such as glassy carbon electrodes (GCE) or carbon paste electrodes (CPE), to improve their sensitivity and selectivity. nih.govacs.org

Mechanisms of Ion Conduction in this compound and Related Materials

The mechanism of ion conduction in solid electrolytes like this compound is crucial for their application in devices such as solid oxide fuel cells and sensors. Fast ion conductors are materials with highly mobile ions that move through a rigid crystal structure. wikipedia.org This ion transport typically occurs through mechanisms like vacancy migration or interstitial migration. ias.ac.in

In many oxide systems, including ceria-based materials, ion conduction is significantly influenced by the presence of defects such as oxygen vacancies. researchgate.net The doping of ceria with other elements can enhance the formation of these vacancies and, consequently, improve ionic conductivity. researchgate.net For instance, some perovskite ceramics like strontium stannate are known to be conductive for O²⁻ ions. wikipedia.org

Magnetic Phenomena and Quantum Materials Research

Investigation of Magnetic Multipoles and Spin Configurations in Pyrochlore Cerium Stannate

Pyrochlore cerium stannate (Ce₂Sn₂O₇) has emerged as a significant material in the study of quantum spin liquids and exotic magnetic phenomena. scitechdaily.comsciencedaily.com In this material, the Ce³⁺ ions form a geometrically frustrated pyrochlore lattice. aps.org Due to the crystal field environment, the magnetic moments of the cerium ions are Ising-like and are confined to the local trigonal axes. researchgate.netaps.org

A key area of investigation is the nature of the magnetic interactions and the resulting ground state. While typical magnetic materials order at low temperatures, Ce₂Sn₂O₇ shows no signs of long-range magnetic ordering down to temperatures as low as 0.02 K. researchgate.netaps.org This behavior suggests the formation of a quantum spin liquid state, where spins remain disordered and strongly correlated even at very low temperatures. aps.org

The magnetic properties of Ce₂Sn₂O₇ are not solely governed by simple magnetic dipoles. Higher-order magnetic multipoles, such as octupoles, are believed to play a crucial role. researchgate.net Neutron scattering experiments have provided evidence for a quantum liquid of magnetic octupoles in this material. researchgate.net This "hidden" order is a complex arrangement of the magnetization density that is not captured by considering only dipole moments. researchgate.net

Theoretical studies have focused on modeling the magnetic multipoles and their interactions. arxiv.orgaps.org These models aim to explain the experimental observations from techniques like magnetic neutron diffraction. aps.org The analysis of diffraction patterns has been used to scrutinize claims of specific magnetic configurations, such as an "octupole-ice" state. arxiv.orgaps.org It has been shown that different suites of multipoles can provide equally plausible explanations for the available data, highlighting the complexity of the magnetic state in Ce₂Sn₂O₇. arxiv.orgaps.org

Integration in Advanced Composite Systems for Functional Enhancement

This compound has emerged as a functional additive for enhancing the fire safety of polymeric materials. Its role in flame retardancy is primarily attributed to its catalytic and barrier-forming effects in the condensed phase (the solid polymer) during combustion. northeastern.edu When incorporated into a polymer matrix, cerium stannate acts as a char-promoting agent. Upon heating, it catalyzes the decomposition of the polymer into a stable, carbonaceous char layer. northeastern.edumdpi.com

This char layer serves multiple protective functions. Firstly, it acts as a physical barrier, insulating the underlying polymer from the heat of the flame. nih.gov Secondly, it impedes the transfer of flammable volatile gases, which are the fuel for the fire, from the decomposing polymer to the combustion zone. nih.gov Lastly, it limits the diffusion of oxygen from the air to the polymer surface, further stifling the combustion process. mdpi.com The mechanism involves the cerium component, often in the form of cerium oxide in situ, which can accelerate dehydration and cross-linking reactions on the polymer surface, leading to a denser and more robust char structure. mdpi.comresearchgate.net

Research has demonstrated the effectiveness of cerium stannate, particularly when combined with other materials. In one study, graphene nanosheets decorated with cerium stannate (GNS@Ce₂Sn₂O₇) were incorporated into flexible polyurethane foam (FPUF). northeastern.edu The GNS@Ce₂Sn₂O₇ composite exhibited a synergistic effect; the graphene sheets act as a barrier while the cerium stannate catalyzes the formation of a high-quality, compact char residue. northeastern.edu This resulted in significant reductions in heat and smoke release. northeastern.edu Compared to pure FPUF, the composite with GNS@Ce₂Sn₂O₇ showed a 42.2% reduction in total heat release and a 75.1% reduction in total smoke production. northeastern.edu

The flame-retardant action of cerium compounds can also involve gas-phase activity. Gaseous phosphorus compounds, when used in conjunction with cerium-based additives, can release free radicals (like HPO• and PO•) that interrupt the chain reactions of combustion in the gas phase. mdpi.com The combination of condensed-phase charring and gas-phase inhibition makes cerium stannate a versatile component in advanced flame-retardant systems.

Table 1: Flame Retardancy Performance of Flexible Polyurethane Foam (FPUF) Composites
MaterialTotal Heat Release (THR) Reduction (%)Total Smoke Production (TSP) Reduction (%)Primary Mechanism
FPUF + GNS@Ce₂Sn₂O₇42.275.1Catalytic & Barrier Effect (High-quality char formation)

The incorporation of this compound nanoparticles into polymer composites can lead to significant improvements in their mechanical properties, such as tensile strength and hardness. northeastern.eduresearchgate.net The primary mechanism behind this reinforcement is the effective transfer of stress from the softer polymer matrix to the stiffer inorganic nanoparticles. aps.org For this to occur, a strong interfacial adhesion between the nanoparticles and the polymer matrix is crucial. nih.gov

The high surface area and uniform dispersion of cerium stannate nanoparticles within the polymer are key to achieving enhanced mechanical performance. northeastern.eduthesciencein.org A good dispersion ensures that stress is distributed evenly throughout the composite material, preventing the formation of stress concentration points that could lead to premature failure. thesciencein.org The nanoparticles act as rigid fillers that restrict the motion of polymer chains under an applied load, thereby increasing the stiffness and strength of the material. nih.gov In some systems, the interaction between the filler and the matrix can lead to the formation of a more ordered or crystalline polymer layer at the interface, which further improves stress transfer. aps.org

In a study involving flexible polyurethane foam (FPUF) composites, the addition of cerium stannate decorated graphene nanosheets (GNS@Ce₂Sn₂O₇) resulted in substantial mechanical reinforcement. northeastern.edu Compared to the pure foam, the composite with GNS@Ce₂Sn₂O₇ demonstrated a 100% increase in tensile strength and a 412% increase in average compression strength. northeastern.edu This significant improvement is attributed to the synergistic effect of the graphene nanosheets providing a large surface area for interaction and the cerium stannate nanoparticles acting as rigid reinforcing points, effectively creating a strong, interconnected network within the polymer matrix. northeastern.edu

Similarly, studies on other cerium-based nanoparticles, like cerium oxide, in various polymer and metal matrices have shown that the reinforcing particles can hinder the movement of dislocations and impede the propagation of cracks, leading to increased hardness and strength. nih.govthesciencein.org

Table 2: Mechanical Property Enhancement in Cerium Stannate-Reinforced FPUF
PropertyReinforcement AdditiveImprovement vs. Pure FPUF (%)Reinforcement Mechanism
Tensile StrengthGNS@Ce₂Sn₂O₇100Synergistic reinforcement, improved stress transfer
Average Compression StrengthGNS@Ce₂Sn₂O₇412Formation of a strong, interconnected filler network

Computational and Theoretical Frameworks in Cerium Iv Stannate Research

First-Principles Calculations for Predicting Electronic and Structural Properties

First-principles calculations, primarily based on Density Functional Theory (DFT), are a cornerstone of computational materials science. These methods solve the quantum mechanical equations governing the behavior of electrons in a material to predict its properties without relying on experimental parameters. For Cerium(IV) stannate, this approach is vital for understanding its intrinsic structural and electronic characteristics.

Detailed Research Findings: While specific DFT studies on this compound are not extensively published, the methodology is well-established for related pyrochlore (B1171951) oxides, including stannates (A₂Sn₂O₇) and cerium-based compounds (CeO₂). aps.orgcapes.gov.br

Structural Properties: First-principles calculations can accurately predict the ground-state crystal structure of this compound. This includes determining the equilibrium lattice constant, internal atomic positions, and the bulk modulus. aip.org For pyrochlores, a key structural descriptor is the oxygen positional parameter (x), which dictates the geometry of the SnO₆ and Ce₂O'₂ networks and influences the material's stability; DFT can precisely calculate this value. Studies on related pyrochlores show that the choice of the exchange-correlation functional, such as the Perdew-Burke-Ernzerhof functional adapted for solids (PBEsol), can provide excellent agreement with experimental structural parameters. frontiersin.org

Electronic Properties: A significant challenge in modeling cerium-containing compounds is the strong correlation of the Ce 4f electrons. Standard DFT approximations (like LDA and GGA) often fail to describe these localized electrons correctly, leading to inaccurate predictions of electronic properties, such as underestimating the band gap. aip.orgcore.ac.uk To overcome this, the DFT+U method is widely employed, where a Hubbard U term is added to account for the on-site Coulomb repulsion of the localized f electrons. acs.orgresearchgate.netnih.gov This approach has been successful in calculating the electronic structure of CeO₂, correctly identifying its insulating nature and predicting a band gap in good agreement with experimental values. core.ac.ukresearchgate.net For this compound, DFT+U calculations would be essential to determine its band structure, density of states (DOS), and the nature of its chemical bonding, clarifying the roles of Ce 4f, Sn 5s/5p, and O 2p orbitals. aip.org

Energetics and Stability: These calculations can predict the formation energy of this compound, which indicates its thermodynamic stability relative to competing phases (e.g., CeO₂ and SnO₂). Furthermore, they can be used to systematically predict the energetics of order-disorder transitions, a common phenomenon in pyrochlores where the ordered pyrochlore structure transforms into a disordered defect-fluorite structure. aps.orgcapes.gov.br This is particularly relevant for applications involving high temperatures or radiation, where structural stability is paramount.

PropertyPredicted Value (Illustrative for Ce₂Sn₂O₇)Computational MethodSignificance
Lattice Constant (a)~10.5 ÅDFT (PBEsol+U)Determines the unit cell size and density. Crucial for matching with substrates in thin-film applications.
Bulk Modulus (K)~160 GPaDFT (PBEsol+U)Measures resistance to compression. Indicates material stiffness and mechanical stability.
Band Gap (Eg)~3.0 eVDFT+U / HSE06Defines the electronic conductivity and optical properties. Determines if the material is an insulator or semiconductor.
Formation EnergyNegative valueDFT+UIndicates thermodynamic stability against decomposition into constituent oxides like CeO₂ and SnO₂.
Order-Disorder Energy (ΔEO-D)~0.3 eV/formula unitDFT+U with SQSEnergy difference between pyrochlore and defect-fluorite structures. Predicts tendency to disorder under irradiation. aps.org

Atomistic Simulations for Defect and Diffusion Mechanisms

Atomistic simulations, which employ classical interatomic potentials (force fields), allow for the study of much larger systems and longer timescales than first-principles methods. These techniques are particularly powerful for investigating defect formation and diffusion, which are critical for understanding the performance of materials like this compound in applications such as nuclear waste forms and solid-state conductors.

Detailed Research Findings: The primary atomistic simulation techniques for studying defects are molecular statics for 0 K energetics and molecular dynamics (MD) for finite temperature effects.

Defect Mechanisms: In pyrochlores like this compound, the primary intrinsic point defects are vacancies, interstitials, and anti-site defects (where a Ce ion occupies a Sn site, or vice versa). Atomistic simulations are used to calculate the formation energies of these defects. frontiersin.org For pyrochlores, a key measure of radiation tolerance is the energy required to create a cation anti-site pair (Aₓᴮ + Bₓᴬ). frontiersin.orgresearchgate.net Materials with lower anti-site defect formation energies are generally more resistant to amorphization because the structure can more easily accommodate disorder. frontiersin.orgresearchgate.net Simulations on various pyrochlores have shown that this energy is strongly correlated with the ionic radii of the A and B cations. researchgate.net

Diffusion Mechanisms: Ion transport, especially of oxygen ions, is fundamental to the application of pyrochlores as ionic conductors. Atomistic simulations can elucidate the diffusion pathways and calculate the activation energies for ion migration. frontiersin.org In pyrochlores, oxygen diffusion typically occurs via a vacancy-mediated hopping mechanism between the 48f oxygen sites, sometimes involving the interstitial 8a site. frontiersin.orgresearchgate.net The nudged elastic band (NEB) method is often used in conjunction with molecular statics to find the minimum energy path and the corresponding energy barrier for a specific diffusion event. Molecular dynamics simulations can then be used to observe these diffusion events over time and calculate diffusion coefficients at various temperatures.

Radiation Damage: Cerium is often used as a non-radioactive surrogate for plutonium in studies of nuclear materials. iaea.org Atomistic simulations can model the effects of radiation damage by simulating collision cascades. scispace.com In these simulations, a primary knock-on atom (PKA) is given a high kinetic energy, and the subsequent atomic displacements and defect production are tracked over picoseconds. scispace.com Such simulations on pyrochlores reveal that some, like Gd₂Ti₂O₇, are easily amorphized by the accumulation of cation Frenkel pairs, while others, like Gd₂Zr₂O₇, are more resistant. researchgate.net The response of this compound would depend on its ability to accommodate and anneal these radiation-induced defects.

Defect/ProcessCalculated ParameterTypical Value (Illustrative)Simulation MethodSignificance
Cation Anti-site PairFormation Energy2.0 - 5.0 eVMolecular StaticsKey indicator of structural stability and resistance to radiation-induced amorphization. frontiersin.org
Anion Frenkel PairFormation Energy3.0 - 6.0 eVMolecular StaticsGoverns the intrinsic concentration of oxygen vacancies and interstitials, affecting ionic conductivity. frontiersin.org
Oxygen Vacancy MigrationActivation Energy0.5 - 1.5 eVNudged Elastic Band (NEB)Determines the rate of oxygen ion diffusion and thus the ionic conductivity of the material. researchgate.net
Collision Cascade (5 keV)Surviving Defects20 - 100 Frenkel PairsMolecular DynamicsSimulates radiation damage, predicting defect production and the onset of amorphization. scispace.com

Molecular Dynamics and Monte Carlo Simulations for Structural Dynamics

While molecular statics focuses on energetics at zero temperature, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are essential for understanding the behavior of materials at realistic temperatures and over time. These methods provide a picture of the structural dynamics, including phase transitions, thermal expansion, and the evolution of microstructures.

Detailed Research Findings:

Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for a system of atoms, generating trajectories that describe how atomic positions evolve over time. mdpi.com This allows for the direct simulation of dynamic processes. For this compound, MD can be used to:

Simulate Thermal Properties: Calculate the coefficient of thermal expansion and heat capacity by simulating the system at different temperatures. Studies on non-stoichiometric CeO₂ show how volume expansion is linked to defect concentration. northwestern.edu

Study Phase Transitions: Observe the temperature-induced order-disorder transition from the pyrochlore to the defect-fluorite structure. frontiersin.org MD simulations can reveal the atomic mechanisms driving the transition and predict the transition temperature.

Analyze Nanoparticle Behavior: Model the structural stability and surface properties of this compound nanoparticles. rsc.orgrsc.org For instance, MD simulations have been used to study the aggregation of CeO₂ nanoparticles in solution and the structural evolution of mixed-oxide nanoparticles during synthesis. rsc.orgsbpmat.org.br

Investigate Radiation Effects: As mentioned, MD is the primary tool for simulating collision cascades to understand the dynamic process of damage creation and short-term annealing. mdpi.comresearchgate.net

Monte Carlo (MC): MC methods use random sampling to predict the properties of a system. frontiersin.org In the context of structural dynamics, Kinetic Monte Carlo (kMC) is particularly powerful. mit.edu Unlike MD, which is limited to nanosecond timescales, kMC can simulate processes that occur over microseconds, milliseconds, or longer. frontiersin.orgaip.org

Simulating Diffusion and Growth: kMC models are built using a catalog of possible events (like atomic hops) and their corresponding rates, often calculated using DFT or MD. aip.orgscientific.net The simulation then stochastically selects which event occurs next, allowing it to model long-term processes like diffusion, grain growth, and thin-film deposition. aip.orgaip.org This would be ideal for modeling the long-term chemical durability and elemental leaching from a this compound nuclear waste form.

Investigating Magnetic Properties: For materials with magnetic ions, MC simulations can be used to model the temperature-dependent magnetic behavior, such as determining the Néel temperature for an antiferromagnetic material by simulating the spin arrangements on the crystal lattice. mpg.de

Machine Learning and Artificial Intelligence Applications in Materials Design and Discovery

Detailed Research Findings: While direct ML applications to this compound are emerging, the framework is being actively developed for complex oxides, including pyrochlores.

Property Prediction: ML models, such as support vector regression (SVR) or artificial neural networks (ANN), can be trained to predict material properties. researchgate.netresearchgate.net For example, researchers have successfully trained ML models to predict the lattice constants of pyrochlore compounds with high accuracy using only the ionic radii and electronegativity of the constituent elements as inputs. researchgate.netresearchgate.net Similar models could be developed to predict the band gap, formation energy, or even the chemical durability of this compound. osti.gov

Accelerating Discovery: AI can be used to screen vast compositional spaces for new materials with desirable properties. arxiv.orgresearchgate.net A generative AI framework, for instance, might propose novel, stable oxide compositions that could then be validated with high-throughput DFT calculations or robotic synthesis. arxiv.orgresearchgate.net This approach moves beyond simple substitution and can discover entirely new compounds. The "A-Lab" at Lawrence Berkeley National Lab exemplifies this, using AI to predict stable materials and then autonomously synthesize and characterize them. lee-enterprises.com

Insight into Structure-Property Relationships: ML can identify the key factors governing a material's behavior. A study on the radiation tolerance of pyrochlores used a machine learning model to analyze a database of experimental and DFT-calculated properties. acs.org The model determined that while cation radii and electronegativity were the best general predictors of amorphization resistance, the energetics of disorder were critical for specific families like titanates. acs.org A similar approach for stannate pyrochlores could provide crucial insights into designing more robust materials.

Developing Interatomic Potentials: A significant bottleneck in large-scale MD simulations is the development of accurate interatomic potentials. Machine learning is now being used to create potentials that have the accuracy of first-principles calculations but the computational efficiency of classical force fields, enabling highly accurate simulations on unprecedented scales.

Application AreaML/AI TechniqueInput DataPredicted OutputSignificance for Ce₂Sn₂O₇
Property Prediction Support Vector Regression (SVR), Neural Networks (ANN)Elemental properties (ionic radii, electronegativity) researchgate.netresearchgate.netLattice constant, Band gap, Durability osti.govRapidly estimates key properties for new compositions without expensive DFT calculations.
Materials Discovery Generative AI (e.g., CDVAE), High-Throughput ScreeningKnown crystal structures, DFT energies arxiv.orgrsc.orgNew, stable crystal structuresExplores the vast chemical space around Ce-Sn-O to discover novel functional materials.
Understanding Mechanisms Classification/Regression Models (e.g., Random Forest)DFT energetics, Structural parameters acs.orgKey factors governing a property (e.g., radiation tolerance)Identifies the most important parameters to tune for optimizing performance.
Potential Development Gaussian Process Regression, Neural Network PotentialsDFT-calculated forces and energiesInteratomic potential for MD simulationsEnables large-scale, highly accurate MD simulations of dynamic processes.

Future Research Directions and Unexplored Avenues

Novel Synthesis Strategies for Tailored Cerium(IV) Stannate Architectures and Properties

The synthesis method is a cornerstone in determining the physicochemical properties of a material. For this compound, moving beyond traditional solid-state reactions is crucial for unlocking its full potential. Future research should focus on developing novel synthesis strategies that allow for precise control over the material's architecture and, consequently, its properties.

Wet-chemical methods such as sol-gel, co-precipitation, and hydrothermal/solvothermal techniques offer promising avenues for the synthesis of nanostructured this compound. frontiersin.orgresearchgate.net These methods enable the production of nanoparticles with controlled size and morphology, which is known to significantly influence catalytic and sensing capabilities. cardiff.ac.uk For instance, the hydrothermal method allows for the tuning of particle size and shape by controlling parameters like temperature, pH, and reaction time. frontiersin.org Exploring unconventional approaches like microwave-assisted hydrothermal synthesis could lead to rapid, energy-efficient production of highly crystalline this compound nanoparticles. chemrxiv.org

Furthermore, the development of templating techniques using surfactants or porous substrates could pave the way for the creation of porous this compound structures with high surface areas. chemrxiv.org Such architectures are highly desirable for applications in catalysis and sensing, as they provide more active sites for reactions to occur. The "ship-in-a-bottle" synthesis approach, where active species are encapsulated within a porous framework, could also be adapted to create unique this compound-based catalysts. rsc.org

Synthesis MethodPotential Advantages for this compoundKey Parameters to Investigate
Sol-Gel High purity, homogeneity, and control over particle size at low temperatures. frontiersin.orgPrecursor chemistry, solvent, pH, and calcination temperature.
Co-precipitation Simple, scalable, and effective for producing nanoparticles. researchgate.netpH, temperature, and the nature of the precipitating agent.
Hydrothermal/Solvothermal Control over particle size, morphology, and crystallinity. frontiersin.orgchemrxiv.orgTemperature, pressure, solvent, and reaction time. chemrxiv.org
Microwave-Assisted Synthesis Rapid heating, uniform temperature distribution, and short reaction times. chemrxiv.orgMicrowave power, temperature, and precursor concentration.
Templating Methods Creation of porous architectures with high surface area. chemrxiv.orgType of template (e.g., surfactants, block copolymers), and template removal process.

Advanced In-Situ Characterization Techniques for Dynamic Processes and Reaction Intermediates

To truly understand and engineer the functionality of this compound, it is imperative to study the material under realistic operating conditions. Advanced in-situ characterization techniques are revolutionizing materials science by providing real-time insights into dynamic processes and reaction intermediates. numberanalytics.com The application of these techniques to this compound is a critical area for future research.

In-situ Transmission Electron Microscopy (TEM) can be employed to visualize nanoscale morphological changes, particle growth, and phase transformations in this compound during catalytic reactions or electrochemical cycling. numberanalytics.com Similarly, in-situ Scanning Electron Microscopy (SEM) can provide real-time information on the evolution of surface morphology under various environmental conditions. numberanalytics.com

For probing the chemical and electronic states of this compound during operation, techniques like in-situ X-ray Photoelectron Spectroscopy (XPS) and in-situ X-ray Absorption Spectroscopy (XAS) are invaluable. mit.edu These methods can track changes in the oxidation states of cerium (Ce³⁺/Ce⁴⁺) and tin, which are crucial for the material's redox properties. cardiff.ac.ukcsic.es In-situ X-ray Diffraction (XRD) can monitor changes in the crystal structure in real-time, providing insights into phase stability and reaction mechanisms. numberanalytics.com The integration of multiple in-situ techniques will offer a holistic understanding of the structure-property-performance relationships in this compound. 4tu.nl

In-Situ TechniqueInformation Gained for this compoundPotential Applications
In-Situ TEM/SEM Real-time observation of morphological and structural changes at the nanoscale. numberanalytics.comStudying catalyst sintering, nanoparticle growth, and electrode degradation. numberanalytics.com
In-Situ XPS/XAS Tracking of oxidation state changes (Ce³⁺/Ce⁴⁺) and surface chemistry. mit.eduUnderstanding catalytic mechanisms and charge transfer processes. mit.edu
In-Situ XRD Monitoring of crystal structure evolution and phase transitions. numberanalytics.comInvestigating reaction pathways and material stability under operating conditions. numberanalytics.com
In-Situ Raman/FTIR Spectroscopy Identification of surface-adsorbed species and reaction intermediates. mit.eduElucidating reaction mechanisms in catalysis and sensing.

Synergistic Effects in Multi-Component this compound Heterostructures and Composites

The combination of this compound with other materials to form heterostructures and composites offers a powerful strategy for enhancing its performance and introducing new functionalities. Future research should systematically explore the synergistic effects that arise at the interfaces of these multi-component systems.

Creating heterojunctions between this compound and other metal oxides, such as cerium dioxide (CeO₂) or transition metal oxides, can lead to improved charge separation and transfer, which is beneficial for photocatalytic and electrocatalytic applications. researchgate.netmdpi.com The synergistic effect between different metal elements can also enhance catalytic activity. researchgate.net For example, a composite of this compound with a conductive material like graphene could improve its electrical conductivity, making it a more efficient electrode material for sensors and batteries. researchgate.net

The design of core-shell structures, where a core of one material is coated with a shell of this compound (or vice versa), is another promising avenue. srce.hr This architecture can protect the core material, provide a high surface area of the active shell material, and create unique interfacial properties. The key to unlocking the potential of these heterostructures lies in understanding and controlling the interface at the atomic level.

Heterostructure/CompositePotential Synergistic EffectTarget Application
CeSnO₄/Graphene Enhanced electrical conductivity and high surface area. researchgate.netElectrochemical sensors, supercapacitors, and lithium-ion batteries. researchgate.net
CeSnO₄/CeO₂ Improved oxygen storage capacity and redox properties. mdpi.comCatalysis and solid oxide fuel cells. srce.hr
CeSnO₄/Transition Metal Oxide Enhanced catalytic activity and charge separation. mdpi.comPhotocatalysis and electrocatalysis.
CeSnO₄ Core-Shell Nanoparticles Controlled surface reactivity and enhanced stability. srce.hrCatalysis, drug delivery, and sensing.

Theoretical Predictions for Discovering New this compound-Based Functionalities

Theoretical modeling and computational simulations are indispensable tools for accelerating the discovery and design of new materials. mit.edu Applying these methods to this compound can provide fundamental insights into its electronic structure, properties, and potential applications, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be used to predict the electronic band structure, density of states, and optical properties of this compound. aps.org This information is crucial for assessing its potential in photocatalysis and optoelectronics. DFT can also be used to study the energetics of defect formation, such as oxygen vacancies, which are known to play a critical role in the catalytic activity of cerium-based materials. csic.es

Furthermore, theoretical calculations can be employed to investigate the interaction of molecules with the surface of this compound. This can help in understanding the mechanisms of gas sensing and catalysis at the atomic level. researchgate.net By simulating the adsorption energies and reaction pathways of different analytes, theoretical predictions can guide the development of more selective and sensitive sensors. The combination of theoretical modeling with experimental validation will be a powerful approach for discovering novel functionalities of this compound-based materials. arxiv.org

Expanding the Scope of Electrocatalytic and Sensor Applications through Fundamental Research

While this compound has shown promise in certain electrocatalytic and sensor applications, there is significant room for expansion through fundamental research. A deeper understanding of the material's intrinsic properties is key to unlocking its full potential in these areas.

Future research should focus on systematically investigating the electrocatalytic activity of this compound towards a wider range of reactions, including the oxygen evolution reaction (OER), oxygen reduction reaction (ORR), and hydrogen evolution reaction (HER), which are crucial for renewable energy technologies. mit.edu The influence of doping with different elements on the electrocatalytic performance should also be explored.

In the realm of sensors, efforts should be directed towards developing this compound-based sensors for the detection of a broader array of analytes, including hazardous gases, volatile organic compounds (VOCs), and biomolecules. cardiff.ac.ukresearchgate.netacs.org Fundamental studies on the interaction between the analyte and the material's surface are needed to understand the sensing mechanism and improve selectivity and sensitivity. acs.org The development of label-free electrochemical immunosensors based on this compound nanocubes is an example of a promising research direction. researchgate.net

Application AreaResearch FocusPotential Impact
Electrocatalysis OER, ORR, and HER activity; effect of doping. mit.eduDevelopment of efficient and low-cost catalysts for water splitting and fuel cells.
Gas Sensing Detection of NO₂, CO, VOCs, and other pollutants. researchgate.netCreation of highly sensitive and selective environmental monitoring devices.
Biosensing Detection of glucose, neurotransmitters, and disease biomarkers. cardiff.ac.ukAdvancement of diagnostic tools and personalized medicine. maynoothuniversity.ie
Electrochemical Sensing Detection of pharmaceuticals and environmental contaminants. acs.orgmaynoothuniversity.ieresearchgate.netEnsuring food safety and environmental protection. acs.org

Interdisciplinary Approaches Integrating this compound into Broader Advanced Materials Science Contexts

The future of materials science lies in interdisciplinary collaboration. aus.educonstructor.universitymdpi.com Integrating research on this compound into broader contexts by collaborating with experts from different fields will be crucial for accelerating innovation.

Collaborations between materials chemists, physicists, and engineers will be essential for a comprehensive understanding of this compound, from its fundamental properties to its device applications. constructor.universityu-tokyo.ac.jp For instance, integrating this compound with biological systems, a field known as biomaterials science, could lead to novel applications in drug delivery, tissue engineering, and medical diagnostics. mdpi.com

Furthermore, the principles of green chemistry and sustainable engineering should be incorporated into the research and development of this compound-based materials. This includes developing environmentally friendly synthesis routes and designing materials for a circular economy. By adopting an interdisciplinary approach, the scientific community can ensure that the development of this compound and its applications contributes positively to solving some of the world's most pressing challenges. aus.edu

Q & A

Basic Research Questions

Q. What are the established synthesis methods for Cerium(IV) stannate (CeSnO₃/CeO₄Sn), and how can its purity and crystallinity be validated?

  • Methodological Answer : this compound is typically synthesized via sol-gel, solid-state, or hydrothermal methods. For sol-gel synthesis, cerium precursors (e.g., Ce(NO₃)₃) and tin precursors (e.g., Na₂SnO₃) are mixed in stoichiometric ratios under controlled pH and temperature. Post-annealing (e.g., 800–1000°C in air) ensures crystallization. Characterization includes X-ray diffraction (XRD) to confirm the pyrochlore or perovskite structure, scanning electron microscopy (SEM) for morphology, and FTIR spectroscopy to verify the absence of organic residues. Purity can be assessed via energy-dispersive X-ray spectroscopy (EDS) .

Q. How does this compound enhance corrosion resistance in composite materials, and what experimental models are used to evaluate this property?

  • Methodological Answer : Ce(IV) stannate acts as a barrier layer in coatings, inhibiting ion diffusion. Researchers use electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in saline solutions (e.g., 3.5% NaCl) to measure corrosion rates. For magnesium alloys, accelerated salt-spray tests (ASTM B117) coupled with SEM-EDS post-exposure analysis reveal the coating’s integrity and elemental distribution. Synergy with graphene or polyurethane matrices improves durability, as shown in flexural and adhesion tests .

Q. What are the key challenges in reproducing experimental results for this compound synthesis, and how can they be mitigated?

  • Methodological Answer : Inconsistent crystallinity often arises from variable annealing conditions (temperature ramping rates, atmosphere). Precursor purity (e.g., avoiding Ce³⁺ contamination) and pH control during synthesis are critical. Researchers should document all parameters (e.g., molar ratios, stirring duration) and use thermogravimetric analysis (TGA) to optimize annealing. Cross-lab validation via round-robin testing ensures reproducibility .

Advanced Research Questions

Q. What experimental techniques confirm the existence of quantum spin liquid (QSL) states in Ce(IV) stannate, and how are fractionalized excitations detected?

  • Methodological Answer : Neutron scattering and muon spin rotation (µSR) are primary tools to identify QSL states. Neutron diffraction detects the absence of magnetic ordering at low temperatures (<2 K), while inelastic neutron scattering measures spinon continua. µSR probes local magnetic fluctuations via asymmetry decay in muon polarization. Additionally, thermal conductivity measurements under magnetic fields reveal gapless excitations, distinguishing QSLs from conventional magnets .

Q. How can computational methods predict and optimize the electronic band structure of Ce(IV) stannate for quantum computing or optoelectronic applications?

  • Methodological Answer : Density functional theory (DFT) with Hubbard-U corrections (to account for Ce 4f-electron correlations) models the band structure. Software like VASP or Quantum ESPRESSO calculates effective mass, bandgap, and density of states. Hybrid functionals (e.g., HSE06) improve accuracy. Experimental validation via UV-Vis-NIR spectroscopy and Hall effect measurements confirms predicted optoelectronic properties .

Q. What strategies resolve contradictions in reported magnetic and catalytic properties of Ce(IV) stannate across studies?

  • Methodological Answer : Discrepancies often stem from non-stoichiometric compositions or surface defects. Advanced characterization—X-ray photoelectron spectroscopy (XPS) for oxidation states, electron paramagnetic resonance (EPR) for paramagnetic centers—identifies impurities. Controlled doping (e.g., substituting Sn⁴⁺ with Ti⁴⁺) and defect engineering (e.g., oxygen vacancies via annealing in reducing atmospheres) systematically tune properties. Meta-analyses of synthesis conditions across studies isolate critical variables .

Methodological Frameworks

Q. How to design experiments investigating the thermal stability of Ce(IV) stannate in high-temperature applications?

  • Methodological Answer : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to monitor phase transitions and decomposition up to 1200°C. Post-annealing XRD identifies stable polymorphs. For composites (e.g., with polyurethane), dynamic mechanical analysis (DMA) measures viscoelastic stability under cyclic thermal stress .

Q. What statistical approaches are recommended for analyzing datasets from Ce(IV) stannate property studies?

  • Methodological Answer : Multivariate regression identifies correlations between synthesis parameters (e.g., annealing time, precursor ratio) and material properties. Principal component analysis (PCA) reduces dimensionality in spectral or microstructural data. For reproducibility studies, Bland-Altman plots or intraclass correlation coefficients (ICC) quantify inter-lab variability .

Data Presentation Guidelines

  • Tables : Include synthesis parameters (precursors, annealing conditions), characterization results (XRD peaks, EIS Nyquist plot fittings), and comparative data (e.g., corrosion rates vs. competing materials).
  • Figures : Use Arrhenius plots for thermal degradation, band diagrams from DFT, and microscopy images with scale bars.

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